(R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid

Chiral Building Block Stereochemical Purity D-Phenylalanine Derivative

This compound is a chiral, orthogonal Boc-protected D-phenylalanine surrogate featuring a piperidine-4-carboxamido linker. Its R-configuration (InChI Key: FKCVTDVCCAOPGT-MRXNPFEDSA-N) is the critical quality attribute distinguishing it from the L-enantiomer and regioisomers; even 1% enantiomeric impurity can compromise downstream chiral drug candidates or alter diastereomeric outcomes in peptide coupling. The free carboxylic acid handle and orthogonally protected piperidine nitrogen enable convergent synthesis strategies. CAS-level stereochemical verification is mandatory for reproducible results. Verify enantiomeric purity by chiral HPLC before use.

Molecular Formula C20H28N2O5
Molecular Weight 376.453
CAS No. 185057-42-5
Cat. No. B2498395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid
CAS185057-42-5
Molecular FormulaC20H28N2O5
Molecular Weight376.453
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)22-11-9-15(10-12-22)17(23)21-16(18(24)25)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23)(H,24,25)/t16-/m1/s1
InChIKeyFKCVTDVCCAOPGT-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile and Procurement Context for (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid (CAS 185057-42-5)


(R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid (CAS 185057-42-5) is a chiral, protected amino acid derivative belonging to the class of N-Boc-piperidine-4-carboxamido-phenylalanines. Its molecular formula is C20H28N2O5 (MW 376.45 g/mol), and it contains a tert-butoxycarbonyl (Boc)-protected piperidine moiety linked via a carboxamide to D-phenylalanine . This compound is primarily utilized as a synthetic intermediate and research building block, for which stereochemical integrity (the R-configuration at the phenylalanine α‑carbon) is the critical quality attribute distinguishing it from its L‑phenylalanine counterpart and other regioisomers. The guidance below clarifies why generic substitution among in‑class analogs is not scientifically sound and provides the limited yet decision‑relevant quantitative evidence available for procurement evaluation.

Why In‑Class Analogs Cannot Substitute for (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid (CAS 185057-42-5) in Synthesis and Assay Development


Within the same molecular weight range, multiple N‑Boc‑piperidine‑phenylalanine derivatives exist that differ only in stereochemistry (R vs. S) or connectivity (e.g., attachment point of the phenylalanine moiety). The R‑configuration directly dictates the three‑dimensional presentation of the phenylalanine side chain in downstream products, meaning that even a 1% enantiomeric impurity can compromise the biological readout of a chiral drug candidate or alter the diastereomeric outcome of a peptide coupling . Furthermore, regioisomers such as 1‑[N‑(tert‑butoxycarbonyl)‑L‑phenylalanyl]piperidine‑4‑carboxylic acid (CAS 1164466‑05‑0) differ in the position of the amino acid linkage, yielding divergent coupling reactivity and pharmacophoric geometry . Consequently, procurement without CAS‑level verification of stereochemistry and connectivity risks project delays and irreproducible results, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence for (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid (CAS 185057-42-5)


R-Enantiomer vs. L-Enantiomer: Stereochemical Purity Determined by InChI Key and Optical Rotation Sign

The target compound (CAS 185057-42-5) is unambiguously identified as the R‑ enantiomer by its unique InChI Key FKCVTDVCCAOPGT‑MRXNPFEDSA‑N and SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O, confirming the D‑phenylalanine stereocenter . The corresponding L‑enantiomer (CAS 1099537-24-2, N-{[1-(tert‑butoxycarbonyl)piperidin-4-yl]carbonyl}-L‑phenylalanine) possesses a distinct InChI Key FKCVTDVCCAOPGT‑INIZCTEOSA‑N and SMILES lacking the @ chiral specification . No direct head‑to‑head biological comparison has been reported; however, the divergent InChI Keys provide a robust computational means of identity verification during procurement.

Chiral Building Block Stereochemical Purity D-Phenylalanine Derivative

Boc‑Protection of Piperidine Nitrogen Enables Orthogonal Deprotection Strategies vs. Unprotected or Cbz‑Protected Analogs

The target compound incorporates a tert‑butoxycarbonyl (Boc) group on the piperidine nitrogen rather than on the α‑amino group of phenylalanine. This contrasts with N‑Boc‑D‑phenylalanine (CAS 18942‑49‑9), where Boc protects the α‑amine . The Boc‑piperidine arrangement enables acid‑labile liberation of the piperidine NH under conditions (e.g., TFA) that leave acid‑sensitive phenylalanine side‑chain functionalities intact when appropriately orthogonally protected [1]. No quantitative stability comparison is available; this is a class‑level inference based on well‑established Boc chemistry.

Orthogonal Protecting Group Solid-Phase Peptide Synthesis Boc Deprotection

Structural Distinction from Regioisomer CAS 1164466-05-0 Impacts Downstream Coupling Topology

The target compound has the piperidine‑4‑carbonyl group directly attached to the D‑phenylalanine amino group (carboxamido linkage). A close regioisomer, 1‑[N‑(tert‑butoxycarbonyl)‑L‑phenylalanyl]piperidine‑4‑carboxylic acid (CAS 1164466‑05‑0), reverses this connectivity: the phenylalanine carboxyl is coupled to the piperidine N‑terminus, and the free carboxylic acid resides on the piperidine ring . This reversed amide topology generates a distinct spatial orientation of the phenyl ring relative to the piperidine scaffold, which can dramatically alter binding affinities in structure‑based drug design. No direct comparative affinity data are available; differentiation relies on structural identity verification via CAS number and IUPAC name.

Regioisomer Amide Connectivity Peptide Coupling

Vendor‑Reported Minimum Purity Allows Benchmarking for Non‑GMP Synthesis

Commercial suppliers list the minimum purity of CAS 185057-42-5 at 95% . The L‑enantiomer comparator (CAS 1099537-24-2) is also offered at ≥95% purity . Consequently, purity alone does not differentiate these products; rather, the critical procurement parameter is enantiomeric excess (ee) or chiral purity, for which no published specification is currently available. Users must request a certificate of analysis (CoA) quantifying the R/S ratio when the downstream application demands chiral fidelity.

Purity Specification QC Acceptance Procurement Benchmark

Best‑Fit Application Scenarios for (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid (CAS 185057-42-5)


D‑Amino Acid Incorporation into Peptide Lead Compounds

This compound serves as a protected D‑phenylalanine surrogate in which the piperidine‑4‑carboxamido linker provides a constrained, non‑proteinogenic backbone. The R‑stereochemistry at the phenylalanine α‑carbon (confirmed by InChI Key MRXNPFEDSA-N) enables the programmed introduction of a D‑residue into peptide chains, a common strategy for enhancing proteolytic stability in therapeutic peptide candidates [1]. Users should verify enantiomeric purity by chiral HPLC or optical rotation before coupling.

Scaffold for CCR3 Antagonist or GPCR‑Targeted Library Synthesis

The compound belongs to a structural class (N‑(piperidinylcarbonyl)‑phenylalanine derivatives) that has been explored in the development of CCR3 chemokine receptor antagonists [1]. The Boc‑protected piperidine nitrogen allows for late‑stage diversification via urea, sulfonamide, or reductive amination chemistry after deprotection, positioning this compound as a versatile intermediate for parallel library synthesis targeting chemokine receptors or other GPCRs.

Orthogonal Protection Strategy for Solid‑Phase or Solution‑Phase Peptide Synthesis

The orthogonal Boc protection on the piperidine nitrogen (rather than the α‑amine) permits selective deprotection under acidic conditions without releasing the phenylalanine amine, which can remain Fmoc‑protected or free depending on the synthetic strategy [1]. This orthogonal arrangement is essential for convergent synthetic routes requiring sequential amide bond formation at distinct nitrogen centers.

Chiral Building Block for Asymmetric Synthesis and Chiral Resolution Studies

As a single‑enantiomer (R) building block with a free carboxylic acid handle, this compound is suitable for use as a chiral auxiliary, resolving agent, or substrate for enzymatic resolution studies. Its distinct InChI Key and SMILES provide unambiguous identity verification for publications and electronic laboratory notebooks [1], reducing the risk of misidentified reagents that plague chiral synthesis campaigns.

Quote Request

Request a Quote for (R)-2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.